6-methoxy-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Antibacterial Activity
Quinoxaline sulfonamides synthesized from reactions involving methoxyphenyl quinoxaline demonstrated significant antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting potential applications in developing new antibacterial agents (Alavi et al., 2017).
Anti-Tubercular Agents
Compounds with substitutions on the quinoline nucleus, similar to the target molecule, have shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential in tuberculosis treatment (Maurya et al., 2013).
Synthesis and Applications in Organic Chemistry
The synthesis of various quinoline derivatives, including those with methoxy substituents, has been explored for their potential applications in organic synthesis and medicinal chemistry. These studies contribute to the development of new synthetic methodologies and the exploration of novel compounds with potential therapeutic uses (Kurosawa et al., 2003); (Yadagiri et al., 2018).
Fluorescence Applications
Some derivatives of quinoline, such as 6-methoxy-4-quinolone, have been identified as novel fluorophores with strong fluorescence in a wide pH range of aqueous media. These compounds exhibit potential for biomedical analysis and fluorescent labeling, indicating potential research applications of similar compounds (Hirano et al., 2004).
Anti-Inflammatory Activity
Fluorine-substituted quinazoline derivatives have shown potential anti-inflammatory activity, suggesting that modifications of the quinoline nucleus can lead to compounds with significant biological activities. This research avenue may reveal therapeutic applications of structurally related compounds (Sun et al., 2019).
Properties
IUPAC Name |
6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-30-18-6-4-17(5-7-18)15-27-25-22-14-20(32-3)10-13-23(22)26-16-24(25)33(28,29)21-11-8-19(31-2)9-12-21/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZTMYLCAQUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.